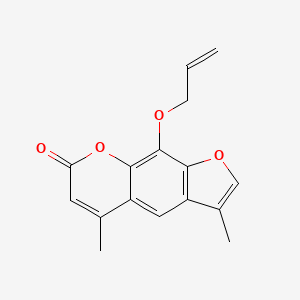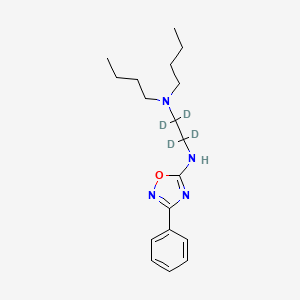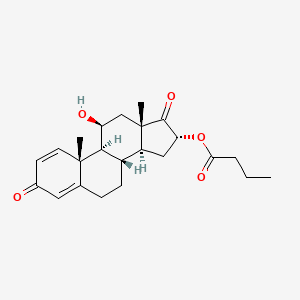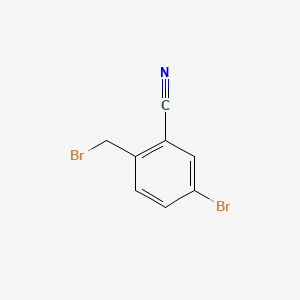
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is a stable isotope-labeled compound with the molecular formula C3H4D3ClN15NO2 and a molecular weight of 142.56 . This compound is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of molecular interactions and metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 typically involves the incorporation of deuterium and nitrogen-15 isotopes into the molecular structure. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of isotopically labeled starting materials and specific reaction conditions to ensure the incorporation of the desired isotopes .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent isotopic labeling. This involves the use of specialized equipment and techniques to handle isotopically labeled compounds safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a corresponding oxo compound, reduction may yield a fully reduced amine, and substitution may yield a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions with enzymes and other biomolecules.
Comparación Con Compuestos Similares
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is unique due to its stable isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Amino-3-chloro-N-hydroxy-propanamide: The unlabeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
Cycloserine: An antibiotic that shares structural similarities and is used to treat tuberculosis.
2-Amino-3-chloro-propionohydroxamic acid: Another structurally related compound used in biochemical research.
Propiedades
IUPAC Name |
2-amino-3-chloro-2,3,3-trideuterio-N-hydroxypropan(15N)amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/i1D2,2D,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBXJPECQJXKJ-DJFSABLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NO)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)[15NH]O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)




